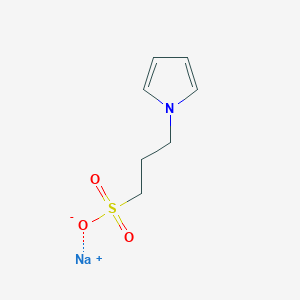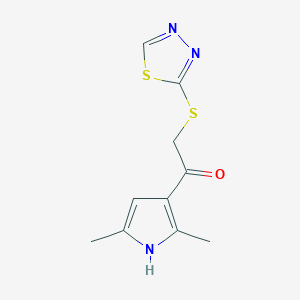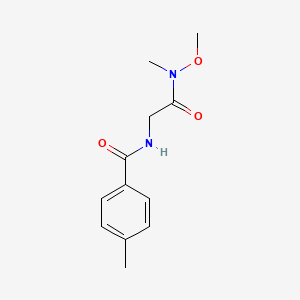
n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a methoxy(methyl)amino group and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of 4-methylbenzamide through the reaction of 4-methylbenzoic acid with ammonia or an amine under suitable conditions.
Introduction of the Oxoethyl Group: The oxoethyl group is introduced via a reaction with an appropriate oxoethylating agent, such as ethyl oxalate, under controlled conditions.
Methoxy(methyl)amino Substitution: The final step involves the substitution of the oxoethyl group with a methoxy(methyl)amino group. This can be achieved through a nucleophilic substitution reaction using methoxy(methyl)amine as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy(methyl)amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it into a hydroxyl group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation Products: Oxo derivatives of the methoxy(methyl)amino group.
Reduction Products: Hydroxyl derivatives of the oxoethyl group.
Substitution Products: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Protein Binding Studies: It can be used to study protein-ligand interactions due to its unique structure.
Medicine:
Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of certain diseases.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy(methyl)amino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzamide core can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-benzamide: Lacks the methyl group on the benzamide core.
n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-chlorobenzamide: Contains a chlorine substituent instead of a methyl group on the benzamide core.
n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-nitrobenzamide: Contains a nitro group instead of a methyl group on the benzamide core.
Uniqueness: n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide is unique due to the presence of the methoxy(methyl)amino group and the specific substitution pattern on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-[2-[methoxy(methyl)amino]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-9-4-6-10(7-5-9)12(16)13-8-11(15)14(2)17-3/h4-7H,8H2,1-3H3,(H,13,16) |
InChI Key |
OEFMLCBUWVFVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


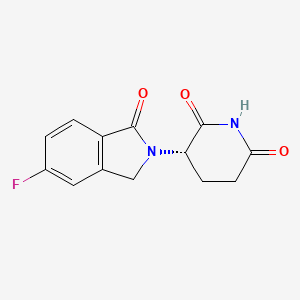
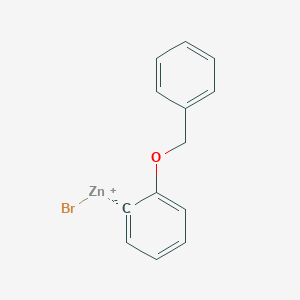
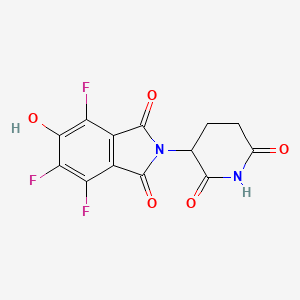
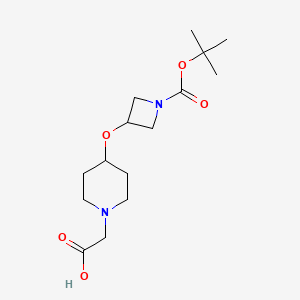
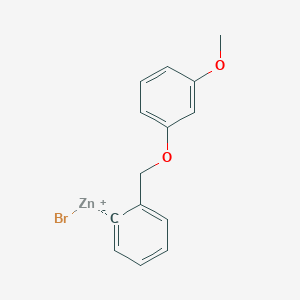
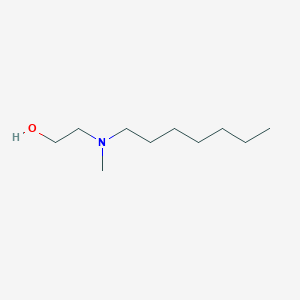
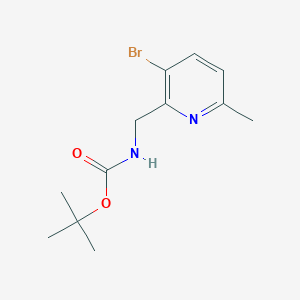
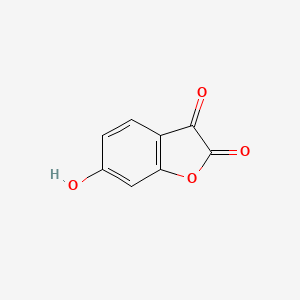
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
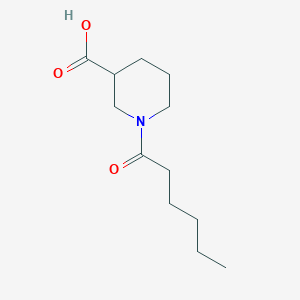
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
